1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers and other pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzylamine with a suitable dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include stringent control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-yl: Known for its antiproliferative activity.
1-(2-nitrobenzyl)-1H-1,2,3-triazole-4-yl: Exhibits similar biological activities.
Uniqueness
1-(3-fluorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide stands out due to its unique dihydropyridine core, which is less common in similar compounds. This structural feature may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c1-14-5-2-8-17(11-14)22-19(24)18-9-4-10-23(20(18)25)13-15-6-3-7-16(21)12-15/h2-12H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFQFQRGGGRCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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